4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one
Description
This compound features a phthalazin-1(2H)-one core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 3-bromophenyl group and at position 2 with a 3-methylphenyl group. The bromine atom introduces electron-withdrawing effects and increased lipophilicity, while the methyl group enhances steric bulk. Such structural motifs are common in bioactive molecules targeting enzymes or ion channels, as seen in TRP channel antagonists () and kinase inhibitors (). The compound’s molecular weight is estimated at ~459 g/mol, comparable to analogs in , and 20.
Properties
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-6-4-9-17(12-14)28-23(29)19-11-3-2-10-18(19)20(26-28)22-25-21(27-30-22)15-7-5-8-16(24)13-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIYSAJPABTZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromobenzoic acid with hydrazine hydrate to form 3-bromobenzohydrazide. This intermediate is then reacted with an appropriate nitrile to form the 1,2,4-oxadiazole ring. The final step involves the cyclization of the oxadiazole intermediate with a suitable phthalazinone precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Phthalazinone Cores
2-(4-Ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one ()
- Substituents : Ethoxy (electron-donating) at position 2; 4-methylphenyl on oxadiazole.
- Key Differences : Ethoxy improves solubility compared to bromine’s lipophilicity. The 4-methylphenyl substituent is less sterically hindered than 3-bromophenyl.
- Biological Relevance : Ethoxy groups are associated with metabolic stability in drug design.
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one ()
- Substituents : 3-Chlorophenyl on oxadiazole; phenyl at position 2.
- Key Differences : Chlorine (smaller, less lipophilic) vs. bromine. The 3-methylphenyl in the target compound may enhance hydrophobic interactions compared to phenyl.
- Molecular Weight : 400.8 g/mol (vs. ~459 g/mol for bromo analog).
2-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one ()
- Substituents : 2-Bromophenyl on oxadiazole; methyl linker.
- Key Differences : Bromine at position 2 (ortho) vs. 3 (meta) alters steric and electronic effects. The methyl linker may increase conformational flexibility.
Analogues with Varied Heterocyclic Cores
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (, Compound 46)
- Core: Benzoimidazolone instead of phthalazinone.
- Substituents : 4-Chlorophenethyl on oxadiazole.
- Key Differences : Phenethyl chain enhances membrane permeability. Chlorine’s electron-withdrawing effect is weaker than bromine.
- Biological Activity : TRPA1/V1 antagonist with 99.01% purity and 72% yield, suggesting synthetic feasibility for halogenated analogs .
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole ()
- Core : Simple oxadiazole without fused rings.
- Substituents: Nitro (strong electron-withdrawing) and phenoxy groups.
- Application : Antimicrobial agent; nitro groups may improve redox activity but increase toxicity risks.
Halogen and Substituent Position Effects
- 3-Bromophenyl vs.
- 3-Bromo vs. 2-Bromo () : Meta-substitution minimizes steric clashes compared to ortho, favoring planar interactions with receptors.
- 3-Methylphenyl vs. 4-Methylphenyl () : Para-methyl groups offer symmetry and predictable binding modes, whereas meta-methyl introduces asymmetry, possibly enhancing selectivity.
Biological Activity
The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a member of the oxadiazole family, known for its diverse biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H18BrN4O2
- Molecular Weight : 445.268 g/mol
- CAS Number : 1291862-31-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on enzyme inhibition.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic proteins.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes:
- Aldose Reductase Inhibition : This enzyme is implicated in diabetic complications. The compound's structure suggests potential interaction with the active site of aldose reductase, leading to decreased glucose conversion to sorbitol during hyperglycemia.
Study 1: Anticancer Efficacy
A study published in 2023 evaluated the anticancer efficacy of various oxadiazole derivatives, including our compound. The findings indicated a significant reduction in cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10.5 |
| This compound | HeLa | 8.7 |
Study 2: Enzyme Interaction
Another investigation focused on the enzyme inhibitory activity of this compound against aldose reductase. The results suggested a competitive inhibition mechanism with a Ki value of approximately 12 µM. This inhibition may provide therapeutic benefits in managing diabetic complications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
